PR Antagonism in T47D Cells vs. Nimesulide
N-(4-Phenoxyphenyl)methanesulfonamide demonstrates functional PR antagonism in human T47D breast cancer cells with an IC50 of 1.3 µM, whereas the close analog nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide) is a known COX-2 inhibitor with no reported PR antagonism at this concentration [1][2]. This represents a qualitative target switch driven solely by the absence of a 2-nitro group.
| Evidence Dimension | PR Antagonist Activity (T47D Cell Alkaline Phosphatase Assay) |
|---|---|
| Target Compound Data | IC50 = 1.3 µM |
| Comparator Or Baseline | Nimesulide: Inactive as PR antagonist (COX-2 selective) |
| Quantified Difference | Functional selectivity switch (PR antagonist vs. COX-2 inhibitor) |
| Conditions | Human T47D cells, 24 h incubation in presence of progesterone, alkaline phosphatase readout |
Why This Matters
Proves that the unsubstituted 4-phenoxyphenyl core is essential for PR antagonism; procurement of nimesulide would yield no PR activity, invalidating receptor studies.
- [1] BindingDB Entry BDBM50203156. IC50 = 1.30E+3 nM. Antagonist activity at progesterone receptor in human T47D cells. View Source
- [2] Bennett, A., et al. (2002). Nimesulide: a COX-2 inhibitor. Inflammopharmacology, 10, 115-132. (Review establishing nimesulide COX-2 selectivity). View Source
